![molecular formula C13H14N2O B2385801 4-甲基-2-[1-(吡啶-4-基)乙氧基]吡啶 CAS No. 2197491-81-7](/img/structure/B2385801.png)
4-甲基-2-[1-(吡啶-4-基)乙氧基]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine, also known as J147, is a synthetic compound that has gained attention in the scientific community for its potential use in treating neurodegenerative diseases. It was initially developed as a cognitive enhancer but has since been found to have neuroprotective properties.
科学研究应用
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine derivatives have been synthesized and tested as antimicrobial agents . They exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
- Methods of Application: The reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .
- Results: Compounds 12a and 15 demonstrated the highest inhibition zone with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Ligand for Copper (II) Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 2-Amino-4-methylpyridine, a pyridine derivative, acts as a ligand and forms methoxo-bridged copper (II) complexes .
- Methods of Application: The compound is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
- Results: The formation of these complexes expands the potential applications of pyridine derivatives in coordination chemistry .
Immunosuppressive Activity
- Scientific Field: Immunology
- Application Summary: Certain pyridine derivatives have been synthesized and evaluated for their immunosuppressive activity .
- Methods of Application: The compound N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide was synthesized and its immunosuppressive activity was evaluated .
- Results: The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Antimicrobial and Antiviral Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field: Pharmacology
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
安全和危害
The safety and hazards associated with a compound like “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” would depend on its specific properties. In general, care should be taken when handling pyridines, as they can be harmful if ingested, inhaled, or come into contact with the skin6.
未来方向
The future directions for research on a compound like “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” would likely involve further exploration of its synthesis, properties, and potential applications. Pyridine derivatives are a rich area of study due to their wide range of chemical and biological properties2.
Please note that this is a general analysis based on the classes of compounds that “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” belongs to, and may not apply to this specific compound. For more detailed information, further research would be needed.
属性
IUPAC Name |
4-methyl-2-(1-pyridin-4-ylethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNBQWGVWDIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

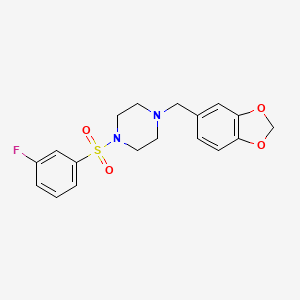
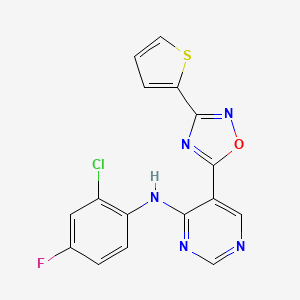
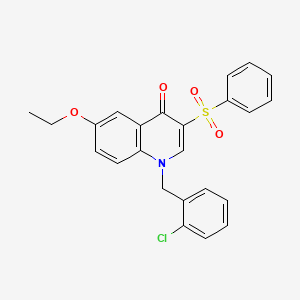
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)
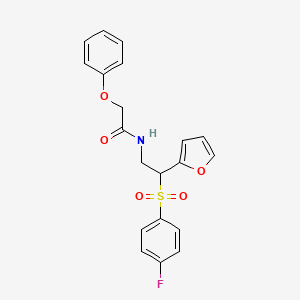
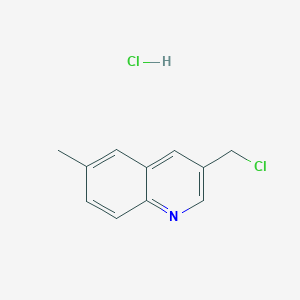
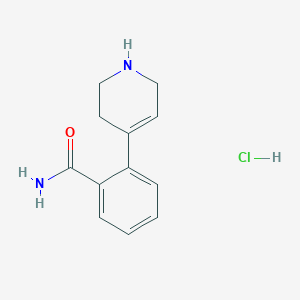
![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
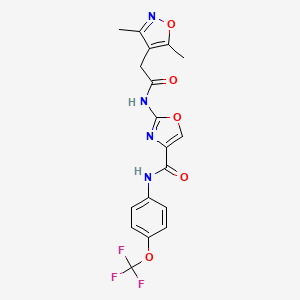
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
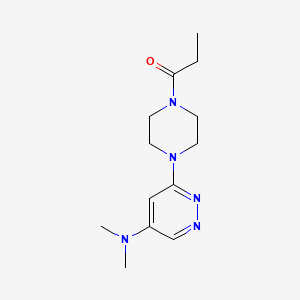
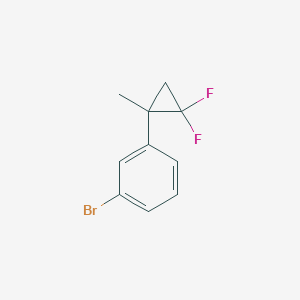
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)